molecular formula C18H23O5S . Na B195167 Sodium 17alpha-estradiol sulfate CAS No. 56050-04-5

Sodium 17alpha-estradiol sulfate

Cat. No. B195167
CAS RN: 56050-04-5
M. Wt: 351.45 22.99
InChI Key: LMJQCTISQYSLPF-JOWXCZTESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 17alpha-estradiol sulfate, also known as E2S, is a natural, endogenous steroid and an estrogen ester . It is biologically inactive but can be converted by steroid sulfatase into estradiol, which is a potent estrogen .


Synthesis Analysis

A comprehensive approach to the synthesis of sulfate esters has been developed, which permits the direct and high-yielding synthesis of protected sulfate monoesters . The subsequent deblocking reveals sulfate monoesters in near-quantitative yield .


Molecular Structure Analysis

The molecular formula of Sodium 17alpha-estradiol sulfate is C18H23NaO5S . Its molecular weight is 374.4 g/mol . The IUPAC name is sodium; [(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate .


Chemical Reactions Analysis

Sodium 17alpha-estradiol sulfate has been detected in environmental samples and is significant due to its low content and inherent weak ionization . A modified derivatisation-based methodology was applied for the first time to detect estrogen in free and conjugated forms including some isomers simultaneously using liquid chromatography tandem mass spectrometry (LC-MSn) .


Physical And Chemical Properties Analysis

Sodium 17alpha-estradiol sulfate is a white crystalline solid . It is soluble in water and insoluble in organic solvents .

Scientific Research Applications

  • Metabolism in Humans : Sodium 17alpha-estradiol sulfate shows different metabolisms when administered orally and sublingually in humans. Oral administration leads to rapid and intensive conjugation, with only minor amounts of the free steroid appearing in serum. In contrast, sublingual administration results in temporarily higher serum levels of the free compound. This indicates that Sodium 17alpha-estradiol sulfate has limited phase I metabolism in humans and undergoes different metabolic pathways depending on the mode of administration (Hobe et al., 2002).

  • Environmental Impact : Sodium 17alpha-estradiol sulfate, specifically its variant 17alpha-ethinylestradiol, is known for its environmental persistence, especially in aquatic environments. This synthetic estrogen, often used in oral contraceptives, has been found to accumulate in the environment, raising concerns over its potential health impacts. The degradation of 17alpha-ethinylestradiol in various environmental contexts, including soil and water systems, involves bacterial and microbial action (Cajthaml et al., 2009).

  • Effect on Aquatic Organisms : Research has shown that 17alpha-ethinyl estradiol, a variant of Sodium 17alpha-estradiol sulfate, affects reproduction in aquatic species, particularly fish. It acts through receptor-mediated pathways, common to both mammals and other vertebrates. Its presence in surface waters can lead to reproductive effects in aquatic organisms, highlighting its significant environmental impact (Caldwell et al., 2008).

  • Biological Activity in Uterine Tissue : Sodium 17alpha-estradiol sulfate has shown both agonist and antagonist activity in uterine growth, impacting uterine contractile activity and growth. This demonstrates its complex role in estrogen-mediated uterine physiology and potential applications in studying uterine health and disorders (Perusquía & Navarrete, 2005).

  • Neuroprotective Potential : There's evidence suggesting the neuroprotective potential of 17alpha-estradiol in human neurodegenerative disorders, including Alzheimer's and Parkinson's disease. It exhibits antioxidant effects and, due to its less feminizing nature compared to 17beta-estradiol, may offer a safer alternative for clinical testing in neuroprotection (Moos et al., 2009).

  • Role in Sleep Architecture : 17alpha-ethinyl estradiol, a form of Sodium 17alpha-estradiol sulfate, influences rapid eye movement (REM) sleep architecture in ovariectomized rats. It has been observed to suppress REM sleep, affecting both the length of REM sleep bouts and EEG theta power, suggesting a role in sleep-wakefulness patterns (Pawlyk et al., 2008).

  • Effect on Memory : Certain forms of Sodium 17alpha-estradiol sulfate, like 17alpha-estradiol, have shown to influence memory, specifically enhancing spatial memory in animals. This suggests a potential application in memory-related research and therapies (Rhodes & Frye, 2006).

Safety And Hazards

When handling Sodium 17alpha-estradiol sulfate, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

17alpha-estradiol, the parent compound of Sodium 17alpha-estradiol sulfate, has shown potential as a neuroprotective therapeutic agent . It has shown efficacy in animal models of stroke, Alzheimer’s disease (AD), and Parkinson’s disease (PD) . Positive safety and pharmacokinetic data from a successful phase I clinical study with oral 17alpha-E2 (sodium sulfate conjugate) are presented, and several options for its future clinical assessment are discussed .

properties

IUPAC Name

sodium;[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17-,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJQCTISQYSLPF-JOWXCZTESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 17alpha-estradiol sulfate

CAS RN

56050-04-5
Record name Estradiol sodium 3-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056050045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1,3,5(10)-triene-3,17-diol, 3-(hydrogen sulfate), monosodium salt, (17α)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 17.ALPHA.-ESTRADIOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52F6T5JXIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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